molecular formula C13H10ClNO3S B2784759 {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol CAS No. 66949-31-3

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol

Cat. No.: B2784759
CAS No.: 66949-31-3
M. Wt: 295.74
InChI Key: AITRBTUHXBDRBZ-UHFFFAOYSA-N
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Description

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol is an organic compound with the molecular formula C13H10ClNO3S It is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a sulfanyl group attached to a methanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol typically involves the reaction of 4-chlorothiophenol with 2,5-dinitrobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the benzyl alcohol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one}
  • {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}ethanol

Uniqueness

{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITRBTUHXBDRBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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